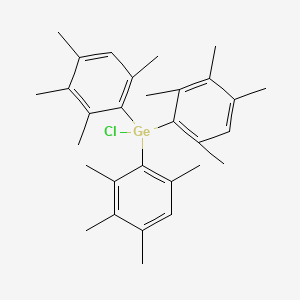
Ser-Ile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is formed by the formal condensation of the carboxy group of L-serine with the amino group of L-isoleucine . This compound is part of the broader class of dipeptides, which are molecules consisting of two amino acids linked by a single peptide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Ile typically involves the coupling of L-serine and L-isoleucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is essential to prevent unwanted side reactions during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ser-Ile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group of isoleucine can be reduced to form an alcohol.
Substitution: The amino group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in serine can yield serine aldehyde, while reduction of the carboxyl group in isoleucine can produce isoleucine alcohol .
Applications De Recherche Scientifique
Ser-Ile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: this compound is involved in protein-protein interactions and can be used to investigate the structure and function of proteins.
Medicine: It has potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: This compound can be used in the production of bioactive peptides with various health benefits
Mécanisme D'action
The mechanism of action of Ser-Ile involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond between serine and isoleucine allows this compound to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The hydroxyl group of serine and the hydrophobic side chain of isoleucine contribute to the binding affinity and specificity of this compound for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ser-Leu: Another dipeptide composed of serine and leucine, known for its role in regulating enzyme activity.
Ser-Val: A dipeptide consisting of serine and valine, with similar structural properties to Ser-Ile.
Uniqueness
This compound is unique due to the specific combination of serine and isoleucine, which imparts distinct chemical and biological properties. The presence of the hydroxyl group in serine and the branched aliphatic side chain in isoleucine allows this compound to participate in a variety of chemical reactions and interactions that are not possible with other dipeptides .
Propriétés
| 91086-51-0 | |
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-3-5(2)7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 |
Clé InChI |
BXLYSRPHVMCOPS-ACZMJKKPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CO)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


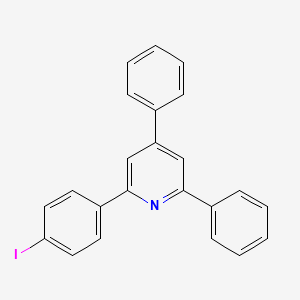

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
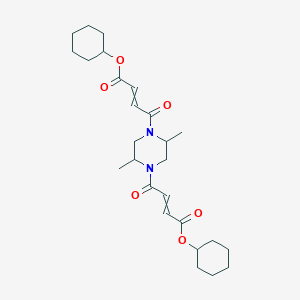
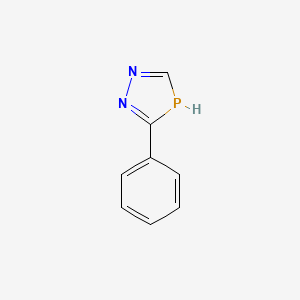
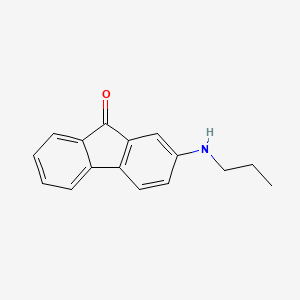
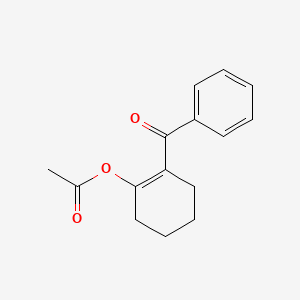

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
